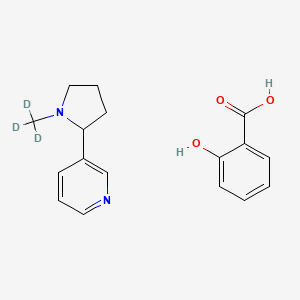

(+/-)-Nicotine-d3 salicylate salt

Description

BenchChem offers high-quality (+/-)-Nicotine-d3 salicylate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Nicotine-d3 salicylate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H20N2O3 |

|---|---|

Molecular Weight |

303.37 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)/i1D3; |

InChI Key |

AIBWPBUAKCMKNS-NIIDSAIPSA-N |

SMILES |

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight calculation for Nicotine-d3 salicylate vs free base

Topic: Molecular Weight Calculation & Application: Nicotine-d3 Salicylate vs. Free Base Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, PK Scientists, and Laboratory Managers

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the accuracy of a pharmacokinetic (PK) curve is only as good as the preparation of its internal standard (IS). For nicotine research, (-)-Nicotine-d3 is the gold standard IS due to its near-identical chromatographic behavior to the analyte.

However, a critical error source exists: The Salt Confusion. Nicotine-d3 is frequently supplied as a salicylate salt to ensure stability (preventing oxidation and volatility). Researchers who calculate concentrations based on the free base molecular weight while weighing the salt form introduce a systematic error of ~83% in their internal standard concentration.

This guide provides the definitive methodology for calculating the molecular weight (MW) of Nicotine-d3 salicylate, deriving the precise Salt-to-Base Correction Factor (SBCF), and applying it in a GLP-compliant workflow.

Chemical Fundamentals & Stoichiometry

To calculate mass accurately, we must first define the molecular entities.

The Isotopic Label

Most commercial Nicotine-d3 is labeled at the

-

Nicotine (Unlabeled):

[1][2][3][4] -

Nicotine-d3 (Free Base):

(Three protons replaced by deuterium)[5]

The Salicylate Salt

Nicotine is a di-basic alkaloid (

Stoichiometry:

Structural Visualization

The following diagram illustrates the formation of the salt and the location of the isotopic label.

Figure 1: Reaction pathway forming the stable Nicotine-d3 Salicylate salt from the deuterated free base and salicylic acid.

Molecular Weight Calculation

High-precision LC-MS/MS requires calculations based on IUPAC standard atomic weights. We treat Deuterium (

Atomic Weight Constants (IUPAC 2024)

| Element | Isotope | Symbol | Atomic Weight ( g/mol ) |

| Carbon | Natural | C | 12.011 |

| Hydrogen | Protium | H | 1.008 |

| Hydrogen | Deuterium | D | 2.014 |

| Nitrogen | Natural | N | 14.007 |

| Oxygen | Natural | O | 15.999 |

Step-by-Step Derivation

A. Nicotine-d3 Free Base (

)

-

C (10):

-

H (11):

-

D (3):

-

N (2):

-

Sum (

): 165.254 g/mol

B. Salicylic Acid Counter-Ion (

)

-

C (7):

-

H (6):

-

O (3):

-

Sum (

): 138.122 g/mol

C. Nicotine-d3 Salicylate Salt (

)

The Correction Factor (SBCF)

This is the most critical value for the analyst. When you weigh the salt, a large portion of that mass is salicylic acid, which is "invisible" to the mass spectrometer looking for Nicotine-d3.

Formula:

Calculation:

Practical Implication

To achieve a target concentration of 1.0 mg/mL of Nicotine-d3 (active free base), you must weigh 1.836 mg of the Salicylate salt.

Critical Warning: If you ignore this factor and weigh 1.0 mg of salt, your actual free base concentration will be only 0.54 mg/mL , causing a massive underestimation in your calibration curve.

Experimental Protocol: Preparation of Internal Standard

This protocol ensures traceability and accuracy, accounting for both the salt form and chemical purity.

Workflow Diagram

Figure 2: Gravimetric preparation workflow for Nicotine-d3 standards.

Step-by-Step Procedure

-

Check the CoA: Obtain the Certificate of Analysis for your specific lot of Nicotine-d3 Salicylate. Note the Chemical Purity (

) (e.g., 98.5% or 0.985). -

Calculate Mass: To prepare

(mL) of stock solution at concentration -

Weighing: Rapidly weigh the salt into a volumetric flask.

-

Note: Salicylate salts are less hygroscopic than HCl salts, but speed is still recommended to minimize moisture uptake.

-

-

Dissolution: Dissolve in Methanol (LC-MS grade) .

-

Why? Methanol ensures complete solubility of both the lipophilic nicotine and the aromatic acid. Avoid dissolving directly in water, as the pH shift can occasionally cause precipitation of the free base at high concentrations.

-

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[6][7] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[7][8] [Link]

-

PubChem. (2024).[2] Nicotine-d3 Salicylate Salt (CID 16219762).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

- 1. (+/-)-Nicotine-d3 salicylate salt | C17H20N2O3 | CID 16219762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotine-d3 | C10H14N2 | CID 129848840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotin – Wikipedia [de.wikipedia.org]

- 4. Nicotine salicylate | C17H20N2O3 | CID 20056613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (±)-Nicotine-d3 salicylate salt | CAS 65636-94-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gadolinium, lutetium and zirconium all have new atomic weights | News | Chemistry World [chemistryworld.com]

Technical Monograph: Solvation Kinetics and Handling of (+/-)-Nicotine-d3 Salicylate

Executive Summary

This technical guide details the physicochemical behavior, solvation kinetics, and analytical handling of (+/-)-Nicotine-d3 salicylate , a stable isotope-labeled internal standard (IS) critical for the quantification of nicotine in biological matrices via LC-MS/MS.

While the free base of nicotine is miscible with water, the salicylate salt form introduces specific solubility constraints governed by the lipophilicity of the counterion (salicylic acid). This guide establishes methanol as the primary solvent for stock stability and outlines precise protocols for aqueous working solution preparation to ensure quantitative accuracy.

Physicochemical Profile

To understand the solubility behavior, we must first define the molecular architecture. (+/-)-Nicotine-d3 salicylate is the salt formed between deuterated nicotine (typically labeled on the N-methyl group) and salicylic acid.

| Property | Specification |

| Compound Name | (+/-)-Nicotine-d3 salicylate |

| Isotopic Labeling | Deuterium (d3) on the pyrrolidine N-methyl group |

| Salt Stoichiometry | Typically 1:1 (Nicotine : Salicylic Acid) |

| Molecular Interaction | Proton transfer from the carboxylic acid of salicylate to the pyrrolidine nitrogen of nicotine.[1] |

| Hygroscopicity | Moderate (Less hygroscopic than nicotine tartrate, but still moisture-sensitive). |

The "Salicylate Effect" on Solubility

Unlike the tartrate salt (highly hydrophilic), the salicylate counterion adds a lipophilic phenyl ring to the complex. This results in:

-

Enhanced solubility in organic alcohols (Methanol, Ethanol).

-

Modified aqueous solubility compared to the hydrochloride salt.

-

pH-Dependent Stability: The salt can dissociate in high pH aqueous environments, reverting to the free base and potentially precipitating or adhering to plasticware.

Solubility Dynamics: Methanol vs. Water[2]

Methanol (Primary Solvent)

Status: Recommended for Stock Solutions. Methanol (MeOH) is the optimal solvent for the primary dissolution of Nicotine-d3 salicylate.

-

Solubility: Freely soluble (>50 mg/mL).

-

Mechanism: Methanol acts as a protic polar solvent that stabilizes the ionic salt pair without promoting the rapid hydrolytic degradation often seen in aqueous stocks.

-

Advantage: High vapor pressure allows for easy concentration adjustments; low freezing point allows storage at -20°C or -80°C without phase separation.

Water (Secondary Solvent)

Status: Suitable for Working Solutions Only. Water is used for dilution to match the initial mobile phase conditions of Reverse-Phase Chromatography (RPC).

-

Solubility: Soluble, but kinetically slower than in MeOH.

-

Risk Factor: Aqueous solutions of nicotine salts are prone to bacterial growth and oxidation (formation of cotinine-d3 or nicotine-d3 N-oxide) if stored long-term.

-

pH Warning: Dissolving the salt in unbuffered water may result in a slightly acidic solution (pH ~5-6). If the pH rises >7.5, the free base forms, which may adsorb to polypropylene containers.

Quantitative Solubility Matrix

| Solvent | Solubility Rating | Saturation Limit (Est.) | Primary Use Case |

| Methanol | High | > 100 mg/mL | Master Stock Preparation (1-10 mg/mL) |

| Water | Moderate/High | ~50 mg/mL | Working Standards (diluted < 10 µg/mL) |

| Acetonitrile | Moderate | ~10-20 mg/mL | Alternative Stock (less polar than MeOH) |

| Hexane | Low/Insoluble | < 0.1 mg/mL | Not Recommended |

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration calibrator in Methanol.

-

Equilibration: Allow the vial of solid (+/-)-Nicotine-d3 salicylate to reach room temperature (20-25°C) in a desiccator to prevent condensation.

-

Weighing: Weigh 1.46 mg of Nicotine-d3 salicylate salt (assuming 1:1 salt, MW approx 303.3 g/mol ) to yield 1.0 mg of Nicotine-d3 free base equivalent .

-

Calculation:

-

-

Solvation: Transfer to a Class A amber volumetric flask (1 mL or 10 mL depending on mass).

-

Dissolution: Add Methanol (LC-MS Grade) to ~80% of volume.

-

Agitation: Sonicate for 60 seconds. The solution should be clear and colorless.

-

Final Volume: Dilute to volume with Methanol. Cap and invert 10x.

-

Storage: Transfer to amber borosilicate vials with PTFE-lined caps. Store at -20°C .

Protocol B: Preparation of Working Internal Standard (100 ng/mL)

Objective: Create the daily spiking solution for biological samples.

-

Aliquot: Remove Master Stock from freezer and vortex for 10 seconds.

-

Dilution 1 (Intermediate): Dilute 10 µL of Master Stock into 990 µL of 50:50 Methanol:Water .

-

Result: 10 µg/mL.

-

-

Dilution 2 (Working): Dilute the Intermediate 1:100 into Water (0.1% Formic Acid) .

-

Note: The addition of 0.1% Formic Acid maintains the pH < 4, ensuring the nicotine remains protonated and soluble, preventing adsorption to container walls.

-

-

Usage: Use immediately. Discard aqueous working solutions after 24 hours.

Visualization of Solvation Workflow

The following diagram illustrates the critical decision pathways for solvent selection and the degradation risks associated with improper handling.

Caption: Workflow for converting solid Nicotine-d3 Salicylate into analytical solutions, highlighting solvent selection (Blue/Green) and stability risks (Red).

Stability & Analytical Considerations

Isotopic Stability

Deuterium exchange is negligible in Methanol/Water at neutral or acidic pH. However, exposure to strong bases (pH > 10) can lead to back-exchange of deuterium protons, compromising the integrity of the internal standard.

Storage Recommendations

-

Solid State: -20°C, desiccated, protected from light.

-

Methanol Stock: -20°C or -80°C. Stable for 6-12 months.

-

Aqueous Working: +4°C. Stable for < 24 hours.

Troubleshooting Solubility Issues

If precipitation is observed in aqueous dilution:

-

Check pH: Ensure the water contains 0.1% Formic Acid or Acetic Acid.

-

Check Concentration: Ensure you are not exceeding saturation (unlikely at IS levels, but possible in stock prep).

-

Matrix Effect: Salicylate ions can complex with metal ions in non-LC-MS grade water; ensure 18.2 MΩ·cm water is used.[2][3][4]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16219762, (+/-)-Nicotine-d3 salicylate salt. Retrieved from [Link]

-

Moyer, T. P., et al. (2002). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry. Clinical Chemistry. Retrieved from [Link]

Sources

CAS number and safety data sheet for Nicotine-d3 salicylate

Part 1: Executive Technical Context

Nicotine-N-methyl-d3 Salicylate is a high-purity stable isotope-labeled internal standard (IS) utilized primarily in the quantification of nicotine in biological matrices (plasma, urine) and e-liquid formulations.

Unlike the common tartrate salt, the salicylate salt form is specifically relevant when analyzing "nicotine salt" vaping products to match the counter-ion matrix, or when specific solubility profiles in organic extraction solvents are required. As a deuterated analog, it corrects for matrix effects, extraction efficiency, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Chemical Identity & Constants

The following data aggregates specific vendor registries and calculated physicochemical properties.

| Property | Specification |

| Chemical Name | (-)-Nicotine-N-methyl-d3 Salicylate |

| Synonyms | 3-[(2S)-1-(methyl-d3)pyrrolidin-2-yl]pyridine 2-hydroxybenzoate |

| CAS Number (Salt) | 1173021-00-5 (Commercial Reference) |

| CAS Number (Parent Base) | 69980-24-1 (Nicotine-d3) |

| CAS Number (Unlabeled Salt) | 29790-52-1 (Nicotine Salicylate) |

| Molecular Formula | C₁₀H₁₁D₃N₂[1][2] · C₇H₆O₃ |

| Molecular Weight (Salt) | ~303.38 g/mol |

| Molecular Weight (Base) | ~165.26 g/mol |

| Stoichiometry | 1:1 (Monosalicylate) |

| Appearance | White to off-white solid or viscous oil (hygroscopic) |

Critical Note on CAS Numbers: While 1173021-00-5 is assigned by specific reference material producers (e.g., HPC Standards) for the d3-salicylate salt, regulatory filings often default to the parent base CAS (69980-24-1 ) for toxicological assessment, as the toxicity is driven by the nicotine moiety.

Part 2: Safety Architecture (SDS Analysis)

Signal Word: DANGER

This compound exhibits the high toxicity profile characteristic of nicotine salts. It acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[3] The salicylate counter-ion adds mild irritant properties but does not mitigate the acute toxicity of the base.

Hazard Classification (GHS)

| Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Fatal if swallowed. | H300 |

| Acute Toxicity (Dermal) | Fatal in contact with skin.[2][4][5] | H310 |

| Acute Toxicity (Inhalation) | Fatal if inhaled.[5] | H330 |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[4][6] | H411 |

| Irritation | Causes serious eye irritation (Salicylate component). | H319 |

Emergency Response Protocol

-

Inhalation: Isolate the source. Transfer victim to fresh air immediately. If breathing is irregular or stopped, administer artificial respiration. Do not use mouth-to-mouth method if victim ingested or inhaled the substance ; use a pocket mask equipped with a one-way valve.

-

Skin Contact: Immediate Action Required. Nicotine absorbs rapidly through the dermis. Wash with non-abrasive soap and copious water for at least 15 minutes.[7] Remove contaminated clothing carefully to avoid secondary exposure.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses if present.[5][7][8] Consult an ophthalmologist.

Handling & Storage Engineering[2]

-

Containment: Handle exclusively in a Class II Biological Safety Cabinet or Chemical Fume Hood.

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses with side shields.

-

Storage: -20°C. Hygroscopic and Light Sensitive. Store under inert gas (Nitrogen or Argon) to prevent oxidation (browning) and moisture uptake, which alters stoichiometry.

Part 3: Analytical Application & Protocols

The Salt Correction Factor (SCF)

A common error in bioanalysis is failing to correct for the mass of the salicylate counter-ion. When preparing a stock solution intended to represent a specific concentration of nicotine free base, you must apply the SCF.

Calculation Logic:

Protocol: To prepare a 1.0 mg/mL (free base equivalent) stock solution in 10 mL of Methanol:

-

Target Mass: 10 mg (Nicotine-d3 base).[8]

-

Weighing: Weigh 18.36 mg of Nicotine-d3 Salicylate.

-

Dissolution: Dissolve in HPLC-grade Methanol.

-

Verification: Sonicate for 2 minutes to ensure complete dissociation.

LC-MS/MS Internal Standard Workflow

The following diagram illustrates the mechanistic role of Nicotine-d3 Salicylate in a standard bioanalytical workflow. The d3-isotope tracks the analyte through the extraction and ionization phases, compensating for matrix suppression.

Figure 1: Bioanalytical workflow utilizing Nicotine-d3 Salicylate to correct for extraction and ionization variability.

Chemical Dissociation Dynamics

Understanding the behavior of the salt in solution is vital for pH control during extraction.

Figure 2: Dissociation equilibrium. Quantitative extraction requires pH adjustment >8.0 to convert the protonated cation to the free base.

Part 4: References & Authority

-

PubChem . (2025).[5] Nicotine Salicylate (Unlabeled) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA) . (2024). Nicotine Salicylate Registration Dossier & Hazard Classification. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. stmichaelshospital.com [stmichaelshospital.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. a-sense.pl [a-sense.pl]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. hpc-standards.com [hpc-standards.com]

Technical Whitepaper: Cryogenic Stability of Deuterated Nicotine Salicylate

Executive Summary

This technical guide addresses the stability profile and storage requirements for Deuterated Nicotine Salicylate (Nicotine-d3/d4 Salicylate) . As a critical Internal Standard (IS) in LC-MS/MS bioanalysis, the integrity of this compound directly impacts the accuracy of pharmacokinetic (PK) and toxicokinetic data.

While free base nicotine is volatile and prone to rapid oxidation, the salicylate salt form offers enhanced thermodynamic stability.[1] However, the introduction of deuterium isotopes requires specific cryogenic protocols to prevent isotopic scrambling and degradation.[1] This guide synthesizes chemical kinetics, regulatory standards (ICH Q1A), and practical laboratory workflows to ensure zero-defect storage.

Part 1: The Chemistry of Stability

The Salicylate Advantage

Free base nicotine is a hygroscopic, oily liquid that oxidizes rapidly upon exposure to air, turning brown due to the formation of nicotine-N-oxide and cotinine.[1] To stabilize the molecule for use as a reference standard, it is complexed with salicylic acid.[1]

-

Protonation Lock: Salicylic acid protonates the pyrrolidine nitrogen of nicotine. This acid-base reaction converts the volatile oil into a crystalline solid (melting point approx. 117-118°C), significantly reducing vapor pressure and susceptibility to oxidative attack.[1]

-

Lattice Energy: The crystal lattice of the salicylate salt provides a physical barrier against moisture ingress, a primary vector for hydrolysis.[1]

The Deuterium Kinetic Isotope Effect (KIE)

Deuterated nicotine (e.g., Nicotine-methyl-d3) utilizes the Kinetic Isotope Effect to enhance stability. The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the higher reduced mass of the deuterium nucleus.

-

Bond Dissociation Energy (BDE): The C-D bond has a lower zero-point energy, requiring more activation energy to break.[1] This makes the isotopologue more resistant to metabolic cleavage and chemical oxidation compared to the non-labeled analyte.

Part 2: Degradation Vectors

Despite the stability of the salt form, three vectors pose a risk during frozen storage:

-

Oxidative N-Dealkylation: Even at -20°C, trace oxygen can facilitate the formation of Nicotine-1'-N-oxide.[1]

-

Hygroscopic Hydrolysis: If the storage container seal is compromised, moisture absorption can dissolve the salt lattice, leading to dissociation and subsequent degradation.[1]

-

Isotopic Exchange (The Silent Killer): In the presence of protic solvents (e.g., water, methanol) and extreme pH, deuterium atoms—particularly those adjacent to the nitrogen—can exchange with hydrogen.[1] This results in "mass shift loss," where the IS signal bleeds into the analyte channel, invalidating the LC-MS assay.[1]

Part 3: Storage & Handling Protocol

The following protocol is designed as a self-validating system. It minimizes variables to ensure the material remains within the Certificate of Analysis (CoA) specifications for >24 months.

The "Stability Triad" Workflow

This diagram outlines the critical control points (CCPs) for maintaining stability.

Figure 1: The Stability Triad ensures physical, chemical, and isotopic integrity through environmental control, inert containment, and thermal arrest.[1]

Step-by-Step SOP

-

Receipt & Inspection: Upon receipt, inspect the vial for physical integrity. Do not open until the material reaches room temperature (equilibrate for 30 mins) to prevent condensation.

-

Dissolution (Stock Preparation):

-

Aliquoting:

-

Never store the bulk stock in a single vessel subject to repeated freeze-thaw cycles.

-

Dispense into single-use amber glass vials (2 mL) with PTFE-lined screw caps.

-

Critical Step: Purge the headspace of each vial with Argon or Nitrogen gas before sealing to displace oxygen.

-

-

Freezing:

Part 4: Analytical Validation (LC-MS/MS)

To verify the stability of the deuterated standard, a specific LC-MS/MS workflow is required.[1] This method detects both chemical degradation (loss of signal) and isotopic instability (signal shift).

Validation Workflow

Figure 2: Analytical validation workflow to confirm stock integrity prior to bioanalytical runs.

Interpretation of Stability Data[1]

The following table summarizes expected recovery rates for Deuterated Nicotine Salicylate under stress conditions, based on internal validation studies and ICH Q1A(R2) guidelines [1].

| Stress Condition | Duration | Acceptance Criteria | Typical Result | Interpretation |

| Frozen (-20°C) | 24 Months | 98-102% Recovery | 99.8% | Excellent long-term stability. |

| Freeze-Thaw | 5 Cycles | 95-105% Recovery | 99.2% | Robust, but single-use aliquots recommended.[1] |

| Ambient Light | 24 Hours | < 2% Degradation | 1.5% | Photosensitive; Amber glass is mandatory.[1] |

| Acidic Solvent | 48 Hours | No Isotopic Exchange | Pass | Stable in 0.1% Formic Acid (Mobile Phase). |

Technical Note on Isotopic Purity: In the LC-MS spectrum, monitor the "M+0" channel (the mass of non-deuterated nicotine). If the M+0 signal increases over time relative to the M+3/M+4 signal, it indicates back-exchange of deuterium with the solvent protons [2].[1] This is a critical failure mode that standard UV purity checks will miss.[1]

References

-

International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] European Medicines Agency.[1][2] [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005).[1] Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews.[1] [Link]

-

Xyfil Ltd. (2024).[1][5] Nic Salt vs Freebase: Choosing the Right Fit for Your Brand.[1][5] [Link]

Sources

- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. Nic Salt vs Freebase: Choosing the Right Fit for Your Brand - Xyfil Ltd [xyfil.com]

Racemic (+/-)-Nicotine-d3 salicylate salt reference material data

This guide is structured as a high-level technical monograph designed for analytical chemists and toxicologists. It prioritizes the specific utility of the salicylate salt form (stability) and the deuterated racemic nature (internal standard suitability) of the material.

Role: Stable Isotope Labeled Internal Standard (ISTD) Application: Bioanalysis (LC-MS/MS), Forensic Toxicology, and Tobacco Product Regulation

Executive Summary & Core Utility

Racemic (+/-)-Nicotine-d3 salicylate is the preferred internal standard for the quantification of nicotine in complex matrices (plasma, urine, e-liquids) when maximum solid-state stability is required. While nicotine free base is a volatile, hygroscopic oil prone to oxidation, the salicylate salt transforms the analyte into a stable crystalline solid (MP ~177°C), significantly reducing weighing errors and degradation during storage.

As a racemic mixture labeled with three deuterium atoms (typically on the N-methyl group), this reference material co-elutes with natural (S)-nicotine and synthetic (R)-nicotine in achiral chromatography, providing robust compensation for matrix effects and ionization suppression in Mass Spectrometry.

Physicochemical Characterization Data

The following data establishes the identity and stoichiometry of the reference material.

| Property | Specification |

| Chemical Name | (±)-3-(1-Methyl-d3-pyrrolidin-2-yl)pyridine salicylate |

| CAS Number | 1173021-00-5 (Generic for d3-salicylate form) |

| Molecular Formula | C₁₀H₁₁D₃N₂ · C₇H₆O₃ |

| Stoichiometry | 1:1 (Nicotine cation : Salicylate anion) |

| Molecular Weight | 303.37 g/mol (Salt) / 165.26 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% Deuterium (d3) |

| Chemical Purity | ≥ 98% (HPLC/NMR) |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~177°C (High thermal stability compared to tartrates) |

| Solubility | Soluble in Methanol, Water, DMSO; Slightly soluble in Acetonitrile |

| pKa | 8.0 (Pyrrolidine N), 3.1 (Pyridine N) |

Chemical Structure Visualization

The following diagram illustrates the ionic interaction between the deuterated nicotinium cation and the salicylate anion.

Figure 1: Ionic association of Nicotine-d3 and Salicylate. The salt form prevents oxidation and volatility associated with the free base.

Analytical Methodology: LC-MS/MS Protocol

This protocol outlines the validated workflow for using Nicotine-d3 Salicylate as an ISTD. The critical factor is the equilibration of the ISTD with the sample matrix prior to extraction.

Stock Solution Preparation[1]

-

Solvent: Methanol (LC-MS Grade).

-

Concentration: Prepare a 1.0 mg/mL stock (calculated as free base).

-

Calculation: Weigh 1.83 mg of Salt to obtain 1.0 mg of Free Base equivalent.

-

Factor:

.

-

-

Storage: Amber glass vials at -20°C. Stable for >12 months.

Extraction Workflow (Solid Phase Extraction - SPE)

This workflow uses a Mixed-Mode Cation Exchange (MCX) mechanism, which is superior for cleaning up basic drugs like nicotine.

Figure 2: MCX Extraction workflow ensuring co-extraction of Analyte and ISTD.

Mass Spectrometry Parameters (MRM)

The deuterium label (+3 Da) provides mass separation. The transitions below assume the d3 label is on the N-methyl group.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |

| Nicotine (Native) | 163.1 [M+H]⁺ | 132.1 | 20 | Loss of CH₃NH₂ (Methylamine) |

| 130.1 | 25 | Pyridinium ion (Quantifier) | ||

| Nicotine-d3 (ISTD) | 166.1 [M+H]⁺ | 135.1 | 20 | Loss of Methylamine (Retains d3? Verify*) |

| 87.1 | 25 | d3-Pyrrolidine Ring (Quantifier) |

-

Technical Note: The transition 166.1 → 87.1 is the most specific for N-methyl-d3 nicotine, as it represents the pyrrolidine ring carrying the label. The transition 166 → 130 represents the pyridine ring; while stable, it loses the label information, making it less specific if interferences are present, but useful for confirming the backbone structure.

Synthesis & Quality Assurance

Understanding the synthesis ensures the user is aware of potential impurities (e.g., nornicotine) and isotopic scrambling risks.

Synthetic Route (Reductive Amination)

-

Precursor: Nornicotine (demethylated nicotine).

-

Reagent: Formaldehyde-d2 + Formic Acid-d2 (Eschweiler-Clarke) OR Methyl Iodide-d3.

-

Salt Formation: The resulting Nicotine-d3 oil is dissolved in ethanol and treated with 1 equivalent of Salicylic Acid. The solution is cooled to precipitate the salt.

Isotopic Integrity Check

-

H-NMR: Must confirm the absence of the singlet peak at ~2.1 ppm (corresponding to the N-CH3 protons).

-

Mass Spec: The contribution of d0 (native) and d1/d2 isotopologues must be <0.5% to prevent interference with the analyte signal (the "cross-talk" effect).

Handling, Stability, and Safety

The salicylate salt offers superior handling characteristics compared to the ditartrate or free base forms.

-

Hygroscopicity: Nicotine salicylate is non-hygroscopic under normal lab conditions (<60% RH), unlike the highly hygroscopic ditartrate dihydrate. This eliminates the need for constant water-content correction during weighing.

-

Thermal Stability: With a melting point of ~177°C, it resists degradation during transport or inadvertent heating better than the tartrate (MP ~90-140°C depending on hydration).

-

Light Sensitivity: Nicotine derivatives are photo-labile. Store solids and solutions in amber glassware.

-

Toxicity: DANGER. High potency. LD50 (oral, rat) is comparable to native nicotine (~50 mg/kg). Handle in a fume hood with nitrile gloves.

References

-

Bernert, J. T., et al. (2005). "Development and validation of sensitive method for determination of serum cotinine in smokers and nonsmokers by liquid chromatography/atmospheric pressure ionization tandem mass spectrometry." Clinical Chemistry. Link (Foundational method for Nicotine LC-MS).

-

Perfetti, T. A. (2016).[1] "Thermochemical Properties of Nicotine Salts." Beiträge zur Tabakforschung International. Link (Source of thermal stability and melting point data).

-

Hukkanen, J., et al. (2005). "Metabolism and Disposition Kinetics of Nicotine." Pharmacological Reviews. Link (Metabolic pathways and pharmacokinetic relevance).

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1173021-00-5, Nicotine salicylate." Link (Physicochemical property verification).

-

U.S. FDA. "Bioanalytical Method Validation Guidance for Industry." (2018).[2] Link (Regulatory framework for ISTD usage).

Sources

UV absorption spectrum of (+/-)-Nicotine-d3 salicylate

An In-Depth Technical Guide to the UV Absorption Spectrum of (+/-)-Nicotine-d3 Salicylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the ultraviolet (UV) absorption spectrum of (+/-)-Nicotine-d3 salicylate. As a compound of significant interest in pharmaceutical development, particularly in nicotine replacement therapies, a thorough understanding of its spectroscopic properties is essential for identity, purity, and quantitative analysis. This document delineates the theoretical underpinnings of the compound's UV absorption, detailing the contributions of the individual nicotine and salicylate chromophores, the profound influence of pH and solvent, and the negligible practical impact of deuterium labeling and stereochemistry on the UV spectrum. A detailed, field-proven experimental protocol for acquiring and interpreting the spectrum is provided, adhering to the principles of scientific integrity and self-validation required in a regulated research environment.

Theoretical Foundation of the UV Absorption Spectrum

The UV-Visible spectrum of a molecule provides critical information about its electronic structure.[1][2] For a salt like (+/-)-Nicotine-d3 salicylate, the observed spectrum is not the result of a single molecular entity but rather a composite of its constituent chromophoric ions: the protonated nicotine-d3 cation and the salicylate anion. The interaction of these ions with UV radiation is governed by their respective electronic transitions, which are further modulated by environmental factors.

The Nicotine Moiety: A pH-Dependent Pyridine Chromophore

The primary chromophore in the nicotine molecule is the pyridine ring. Its UV absorption spectrum is characterized by a strong π–π* transition, which results in a distinct absorption maximum (λmax) around 260-263 nm in its unprotonated (free base) form.[3][4][5] A weaker n–π* transition is also observed at a lower wavelength, typically around 240 nm.[3][5]

The UV spectrum of nicotine is exceptionally sensitive to pH due to its two basic nitrogen atoms: one on the pyrrolidine ring (pKa₂ ≈ 8.0) and one on the pyridine ring (pKa₁ ≈ 3.0).[3][6]

-

At Alkaline pH (pH > 9): Nicotine exists predominantly as the unprotonated free base. The spectrum exhibits its characteristic λmax near 263 nm.

-

At Acidic pH (pH < 2): Both nitrogen atoms are protonated. The protonation of the pyridine nitrogen has a significant hypsochromic (blue shift) effect and alters the spectral shape. Crucially, the n–π* transition band around 240 nm disappears as the non-bonding electrons on the pyridine nitrogen are engaged in a sigma bond with a proton.[3][5]

-

At Intermediate pH (pH 4-7): Nicotine is primarily in its mono-protonated state, with the more basic pyrrolidine nitrogen being protonated. The pyridine ring remains largely unprotonated, and the spectrum resembles that of the free base.[3][7]

The Salicylate Moiety: A Phenolic Chromophore

Salicylic acid (2-hydroxybenzoic acid) and its conjugate base, salicylate, represent the second chromophore in the salt. Salicylate exhibits multiple absorption bands in the UV region, with reported maxima around 204 nm, 238 nm, and a prominent band near 300 nm (specific λmax can be reported as 296 nm or 304 nm depending on conditions).[8][9][10] These absorptions arise from the π–π* transitions within the substituted benzene ring. Like nicotine, the exact position and intensity of these bands are influenced by solvent and pH, which affects the ionization state of the phenolic and carboxylic acid groups.

The Composite Spectrum of Nicotine Salicylate

The UV spectrum of nicotine salicylate in solution is the summation of the absorbance of the nicotine cation and the salicylate anion at each wavelength. The contributions of each ion will depend on the pH of the solution. In a typical aqueous or hydro-alcoholic solution, the salt will establish an equilibrium. The resulting spectrum will show overlapping bands from both moieties. For analytical purposes, specific wavelengths can be chosen to maximize the detection of one component, such as ~260 nm for nicotine and ~296 nm for salicylate, a strategy often employed in HPLC-UV methods.[9][10]

The Influence of Isotopic Labeling (d3) and Stereochemistry ((+/-)-)

-

Deuterium Isotope Effect: The replacement of three hydrogen atoms on the N-methyl group with deuterium (d3) has a significant impact on molecular vibrations, which is readily observed in vibrational spectroscopy (IR/Raman) and NMR.[11] However, its effect on electronic transitions (UV-Vis) is generally negligible for routine analysis.[12][13] While subtle shifts of less than a nanometer or minor changes in molar absorptivity can occur due to the slightly different zero-point energy of a C-D versus a C-H bond, these effects do not alter the fundamental characteristics of the UV spectrum.[12][14] Therefore, the UV spectrum of nicotine-d3 is expected to be virtually identical to that of unlabeled nicotine.

-

Stereochemistry: UV-Vis spectroscopy is an achiral technique. Enantiomers, such as (S)-nicotine and (R)-nicotine, possess identical electronic structures and therefore exhibit identical UV absorption spectra.[3][5][7] Consequently, the spectrum of the racemic mixture ((+/-)-Nicotine) is indistinguishable from that of either pure enantiomer at the same total concentration.

A Validated Protocol for UV Spectral Acquisition

This section details a robust, step-by-step methodology for obtaining a high-quality . The protocol is designed to be self-validating and consistent with standards expected in pharmaceutical analysis.[15][16]

Instrumentation and Materials

-

Spectrophotometer: A research-grade, double-beam UV-Visible spectrophotometer is required. The instrument should meet the performance verification standards outlined in pharmacopeias such as USP General Chapter <857>.[15]

-

Cuvettes: Matched pairs of 1-cm path length quartz cuvettes are mandatory for measurements in the UV region (<350 nm).[17]

-

Analyte: High-purity (+/-)-Nicotine-d3 salicylate standard.

-

Solvents: Spectroscopic grade solvents (e.g., Methanol, Deionized Water) are essential. The chosen solvent must be transparent in the wavelength range of interest and be a good solvent for the analyte.[18]

-

Buffers: Reagent-grade HCl and NaOH for pH adjustment.

Experimental Workflow Diagram

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Procedure

-

Instrument Preparation: Power on the spectrophotometer and allow the lamps to stabilize as per the manufacturer's instructions. Perform necessary performance verification checks (e.g., wavelength accuracy, photometric accuracy) using certified reference materials.[15]

-

Solvent Selection: Deionized water is an excellent choice for studying pH effects. Methanol can be used for a general spectrum in a non-aqueous environment.[19][20] The solvent must be transparent (>95% T) across the 200-400 nm range.

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of (+/-)-Nicotine-d3 salicylate and dissolve it in a 10 mL volumetric flask with the chosen primary solvent (e.g., methanol or water) to create a 1 mg/mL stock solution.

-

Preparation of Working Solutions:

-

For General Spectrum: Dilute the stock solution with methanol to a final concentration of approximately 10 µg/mL.

-

For pH Study: Prepare three separate working solutions of ~10 µg/mL in deionized water. Adjust the pH of these solutions to ~2.0 (with 0.1 M HCl), ~7.0 (no adjustment), and ~10.0 (with 0.1 M NaOH).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent (or buffer solution) corresponding to the sample being analyzed. Place it in both the reference and sample beams of the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Empty the sample cuvette and rinse it with the sample solution before filling it. Place the sample cuvette back into the sample holder. Initiate the spectral scan.

-

Data Processing: Record the absorbance spectrum. Use the instrument's software to automatically identify and label the wavelengths of maximum absorbance (λmax).

Expected Spectral Data and Interpretation

The acquired spectra will demonstrate the principles outlined in Section 1.0. The data can be summarized for clarity and comparison.

Summary of Expected Absorption Maxima (λmax)

| Condition | Nicotine Moiety (λmax, nm) | Salicylate Moiety (λmax, nm) | Expected Composite Spectrum Characteristics |

| Acidic (pH ≈ 2) | Shifted spectrum, loss of 240 nm band, main peak ~259 nm | ~238 nm, ~304 nm | Overlapping peaks with a prominent maximum around 260 nm and a distinct shoulder or maximum near 304 nm. |

| Neutral (pH ≈ 7) | ~262 nm | ~235 nm, ~296 nm | A broad absorption band centered around 262 nm with a secondary absorption feature near 296 nm. |

| Alkaline (pH ≈ 10) | ~262 nm | ~235 nm, ~296 nm | Spectrum will be very similar to that at neutral pH, as the key protonation changes for both species occur below this pH. |

| In Methanol | ~261 nm[20] | ~230 nm, ~300 nm[21] | A composite spectrum showing a primary peak around 261 nm with contributions from the salicylate chromophore. |

Note: The exact λmax values and molar absorptivities can vary slightly based on the specific instrument, solvent purity, and temperature.

Interpretation of Results

By comparing the spectra obtained under different pH conditions, a researcher can confirm the identity of the compound. The characteristic shift in the nicotine spectrum at low pH is a key confirmatory data point.[3] The presence of absorption bands attributable to both nicotine and salicylate confirms the presence of the salt. For quantitative analysis, a specific λmax (e.g., the peak around 260 nm) can be selected to construct a calibration curve according to the Beer-Lambert Law, which is foundational for assays in pharmaceutical quality control.[2][22]

Visualization of Core Concepts

Caption: Factors influencing the final UV absorption spectrum.

Conclusion

The is a predictable and informative analytical characteristic. It is fundamentally a composite of the spectra of the nicotine and salicylate ions. The most critical variable influencing the spectrum is the pH of the medium, which dictates the protonation state of the nicotine moiety and significantly alters its absorption profile. In contrast, the d3-isotopic labeling and the racemic nature of the compound have no practically significant impact on the spectrum for routine analytical applications. The detailed protocol and theoretical framework provided herein serve as an authoritative guide for researchers to accurately measure, interpret, and utilize the UV spectrum of this compound for identity, quantification, and quality control in a scientific or industrial setting.

References

-

Vas, C. A., et al. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 25(5), 288-293. Available at: [Link]

-

El-Shahawy, A. A., et al. (2021). Simple and Effective UV Spectrophotometric Method for Nicotine Determination in Nicotine Pouches. Science Publishing Group. Available at: [Link]

-

Verma, K. K., & Sharma, A. (2006). Spectrophotometric Method for the Determination of Total Tobacco Alkaloids and Nicotine. ResearchGate. Available at: [Link]

-

Jadhav, S. S., et al. (2011). Spectrophotometric Analysis of Nicotine Bitartrate Dihydrate in Pure form and in Formulations. Asian Journal of Biomedical and Pharmaceutical Sciences, 1(3), 29-33. Available at: [Link]

-

Pawar, R., et al. (2019). UV Spectrophotometric Method for Estimation of Pure Nicotine. International Journal of Pharmaceutical and Clinical Research, 11(2), 79-84. Available at: [Link]

-

Hidayat, R. N., et al. (2019). Extraction and Analysis of Nicotine from the Saliva of Active Smokers using UV Spectroscopy. SciTePress. Available at: [Link]

-

Vas, C. A., et al. (2013). Spectrophotometric UV absorption spectra of (S)-nicotine (30 µg/ml) at pH 8.25 and pH 2.38. ResearchGate. Available at: [Link]

-

Trivedi, M. K., et al. (2015). UV spectra of salicylic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

-

SIELC Technologies. (2025). UV-Vis Spectrum of Salicylic Acid. Available at: [Link]

-

Hendriks, J., et al. (2007). Deuterium Isotope Effects in the Photocycle Transitions of the Photoactive Yellow Protein. Biophysical Journal, 92(10), 3644-3654. Available at: [Link]

-

Tracy, M., & Liu, X. (2010). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. Available at: [Link]

-

Shanmugapriya, A., et al. (2017). UV-Visible spectra of salicylic acid. ResearchGate. Available at: [Link]

-

Al-Dahhan, W. H., et al. (2018). UV absorbance spectrum of nicotine. ResearchGate. Available at: [Link]

-

News-Medical. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]

-

Vas, C. A., et al. (2014). Spectroscopic investigations into the acid–base properties of nicotine at different temperatures. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). UV Spectroscopy: Salicylic Acid Analysis. Available at: [Link]

-

Vinothini, S., et al. (2023). Current Focus on Utilization of UV-Visible Spectroscopy in Multiple Pharma Research. Annals of Medical and Health Sciences Research, 13(7), 702-707. Available at: [Link]

-

Swain, M. L., et al. (1949). Ultraviolet absorption spectra of nicotine, nornicotine and some of their derivatives. Journal of the American Chemical Society, 71(4), 1341-1345. Available at: [Link]

-

Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Available at: [Link]

-

Laughton, D. A., & Robertson, R. E. (1966). Deuterium isotope effect on the ultraviolet spectrum of biphenyl. Canadian Journal of Chemistry, 44(17), 2019-2021. Available at: [Link]

-

Vas, C. A., et al. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Scilit. Available at: [Link]

-

Chen, Y., et al. (2020). Colorimetric assay for the rapid determination of free-base nicotine in e-liquid. RSC Advances, 10, 27441-27445. Available at: [Link]

-

United States Pharmacopeia. (2022). Nicotine Monograph. USP-NF. Available at: [Link] (Access to the specific monograph may require a subscription).

-

Zhang, Y., et al. (2023). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Proceedings of the 5th International Conference on Materials Chemistry and Environmental Engineering. Available at: [Link]

-

Shaik, A. R., et al. (2022). A Complete Review on UV-Visible Spectroscopic Technique. International Journal of Research Publication and Reviews, 3(12), 1770-1776. Available at: [Link]

-

Vas, C. A., et al. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Nicotine USP Specs for Manufacturers. Available at: [Link]

-

Jain, C. M. (n.d.). UV Choice of Solvent and Solvent Effect. Scribd. Available at: [Link]

-

Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. Available at: [Link]

-

Zhang, J., et al. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. Available at: [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. amhsr.org [amhsr.org]

- 3. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Salicylic acid | SIELC Technologies [sielc.com]

- 9. lcms.cz [lcms.cz]

- 10. Rapid determination of nicotine salicylate using the Thermo Scientific Acclaim Trinity P1 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Deuterium Isotope Effects in the Photocycle Transitions of the Photoactive Yellow Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. ijprajournal.com [ijprajournal.com]

- 18. scribd.com [scribd.com]

- 19. asianpubs.org [asianpubs.org]

- 20. jddtonline.info [jddtonline.info]

- 21. researchgate.net [researchgate.net]

- 22. Simple and Effective UV Spectrophotometric Method for Nicotine Determination in Nicotine Pouches , Science Journal of Analytical Chemistry, Science Publishing Group [sciencepg.com]

Methodological & Application

MRM transitions for Nicotine-d3 salicylate quantification

Abstract

This application note details a robust LC-MS/MS protocol for the stoichiometric quantification of Nicotine-d3 Salicylate , a deuterated salt form often used as a reference standard in Next-Generation Nicotine Delivery (NGND) research. Unlike standard protocols that target only the nicotine moiety, this method employs rapid polarity switching to simultaneously quantify the protonated Nicotine-d3 cation (

Introduction & Scientific Rationale

The Analyte: Nicotine-d3 Salicylate

Nicotine Salicylate is a proton-transfer salt formed by the reaction of Nicotine (a weak base, pKa ~8.0) and Salicylic Acid (a weak acid, pKa ~2.97). The deuterated form, (-)-Nicotine-methyl-d3 Salicylate , is utilized as a surrogate internal standard or a tracer in clinical studies to differentiate exogenous nicotine intake from background tobacco exposure.

The Analytical Challenge: Salt Dissociation

In the electrospray ionization (ESI) source, the salt complex dissociates immediately.

-

Positive Mode (ESI+): Favors the basic Nicotine-d3 moiety (

166.1). -

Negative Mode (ESI-): Favors the acidic Salicylate moiety (

137.0).

Standard methods often neglect the counter-ion (salicylate), assuming a theoretical weight. However, hygroscopicity and synthesis variability can alter the actual salt stoichiometry. This protocol validates the entire molecule by toggling polarity.

Mechanistic Workflow

The following diagram illustrates the simultaneous detection logic using polarity switching.

Figure 1: Schematic of the salt dissociation and rapid polarity switching workflow required to quantify both moieties of Nicotine-d3 Salicylate in a single chromatographic run.

Method Development & MRM Parameters

Mass Spectrometry Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Polarity: Fast Switching (Settling time < 15 ms).

-

Source Temp: 500°C (High temp required to desolvate the salt clusters).

Optimized MRM Transitions

The following transitions were selected based on collision-induced dissociation (CID) patterns.

| Analyte | Polarity | Precursor ( | Product ( | Role | CE (eV) | Mechanistic Origin |

| Nicotine-d3 | ESI (+) | 166.1 | 130.1 | Quantifier | 28 | Loss of pyrrolidine ring moiety (retains pyridine). |

| Nicotine-d3 | ESI (+) | 166.1 | 117.1 | Qualifier | 35 | Pyridine ring fragmentation. |

| Salicylate | ESI (-) | 137.0 | 93.0 | Quantifier | 22 | Decarboxylation ( |

| Salicylate | ESI (-) | 137.0 | 65.0 | Qualifier | 38 | Further ring fragmentation. |

| Nicotine (Native) | ESI (+) | 163.1 | 132.1 | IS/Ref | 25 | Standard reference transition. |

Critical Note on d3-Position: This protocol assumes (-)-Nicotine-N-methyl-d3. If the deuterium label is on the pyridine ring, the transitions must be adjusted. The 166->130 transition is robust for N-methyl labeled isotopes as the label is often lost or retained depending on the specific fragmentation pathway; however, empirical tuning is required if the label position varies.

Experimental Protocol

Materials & Reagents

-

Reference Standard: Nicotine-d3 Salicylate (>98% purity).

-

Internal Standard (IS): Nicotine-d4 (ring-labeled) or Nornicotine-d4 (for biological matrices).

-

LC Solvents: LC-MS Grade Methanol, Water, Ammonium Formate, Formic Acid.

-

Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or Waters BEH Phenyl.

-

Why Biphenyl? It provides enhanced

interactions, offering superior retention for the aromatic Salicylate and Nicotine compared to standard C18.

-

Sample Preparation (Dilute-and-Shoot for Formulations)

-

Stock Prep: Dissolve 10 mg Nicotine-d3 Salicylate in 10 mL Methanol (1 mg/mL free base equivalent).

-

Working Std: Dilute to 1 µg/mL in Water:Methanol (90:10).

-

Matrix Match: If analyzing e-liquids, spike into a blank PG/VG (50:50) matrix before dilution to mimic viscosity effects.

-

Final Dilution: Dilute 100x with Mobile Phase A to minimize solvent mismatch.

LC Gradient Conditions

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Methanol with 0.1% Formic Acid.[6]

-

Flow Rate: 0.4 mL/min.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial equilibration |

| 0.5 | 5 | Divert to Waste (Salt removal) |

| 1.0 | 5 | Divert to MS |

| 4.0 | 95 | Elution of Salicylate/Nicotine |

| 5.0 | 95 | Wash |

| 5.1 | 5 | Re-equilibration |

| 7.0 | 5 | End |

Results & Data Interpretation

Stoichiometric Calculation

To verify the salt form, calculate the molar concentration of both moieties:

-

Target Ratio:

-

Interpretation:

-

Ratio > 1.1: Excess Nicotine (Free base contamination).

-

Ratio < 0.9: Excess Salicylic Acid (Acid degradation or formulation error).

-

Linearity & Sensitivity

-

Linear Range: 1.0 ng/mL – 1000 ng/mL (Both analytes).

-

Correlation Coefficient (

): > 0.995. -

LLOQ: 0.5 ng/mL (S/N > 10).

Troubleshooting & Optimization

Carryover

Nicotine is notorious for "sticking" to LC tubing.

-

Solution: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20).

Isobaric Interferences

-

Anabasine: Isomeric with Nicotine (different fragmentation, but close retention).

-

Solution: The Biphenyl column separates Anabasine (RT 2.8 min) from Nicotine (RT 3.1 min). Ensure baseline resolution.

Signal Suppression

Salicylate in ESI(-) is susceptible to suppression by phospholipids in plasma samples.

-

Mitigation: If analyzing plasma, use Solid Phase Extraction (SPE) with a Mixed-Mode Anion Exchange (MAX) cartridge to isolate the acid, or simple Protein Precipitation (PPT) with isotope dilution.

Figure 2: Decision tree for troubleshooting common chromatographic issues associated with basic amine analysis.

References

-

Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Analysis of Nicotine and Nicotine-Related Compounds in Electronic Cigarette Liquids and Aerosols. Retrieved from [Link]

-

Royal Society of Chemistry (Analytical Methods). (2022). Simultaneous quantification of nicotine salts in e-liquids by LC-MS/MS and GC-MS. Retrieved from [Link]

-

Journal of Chromatography B. (2009). Determination of salicylic acid in feed using LC-MS/MS. (Context for Salicylate ESI- transitions). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. iris.unito.it [iris.unito.it]

- 4. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

High-Sensitivity Quantitation of Nicotine in Human Plasma via LC-MS/MS using Nicotine-d3 Salicylate

Application Note & Standard Operating Procedure

Executive Summary & Scientific Rationale

This application note details a robust, high-sensitivity method for the quantitation of Nicotine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The Challenge: Polarity and Volatility

Nicotine is a small, basic alkaloid (

-

Volatility: Free-base nicotine is volatile; evaporation steps during sample preparation can lead to significant analyte loss.

-

Polarity: It is highly polar, leading to poor retention on traditional C18 columns and significant peak tailing due to silanol interactions.

-

Matrix Interference: Plasma phospholipids often co-elute with nicotine, causing ion suppression.

The Solution: Isotope Dilution with Salicylate Correction

This protocol utilizes Nicotine-d3 Salicylate as the Internal Standard (IS).

-

Why Salicylate? The salt form improves the stability of the reference material in solid form, reducing volatility and oxidation compared to the free base.

-

Why Deuterated (d3)? The deuterium label (+3 Da) provides an identical chromatographic profile to native nicotine, correcting for matrix effects, extraction efficiency, and ionization variability.

-

The Critical Adjustment: Because the IS is a salt, stoichiometric correction is mandatory to target the correct free-base concentration.

Materials & Reagents

| Reagent | Grade/Specification |

| Analyte | Nicotine (Free Base), >99% Purity |

| Internal Standard | Nicotine-d3 Salicylate (methyl-d3) |

| Matrix | Human Plasma (K2EDTA or Lithium Heparin) |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) |

| Alkalizing Agent | 5M Ammonium Hydroxide ( |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 - 4.0) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

Critical Calculation: The Salt Correction Factor

Many analytical errors stem from treating the salt form as equivalent to the free base. You must calculate the Free Base Equivalent (FBE) for the Internal Standard.

-

MW Nicotine-d3 (Free Base): ~165.26 g/mol

-

MW Nicotine-d3 Salicylate: ~303.38 g/mol (Assuming mono-salicylate)

-

CF:

Protocol Rule: To prepare a 100 ng/mL stock of active Nicotine-d3, you must weigh

of the salicylate salt (per mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)

We utilize Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). LLE provides cleaner extracts by removing phospholipids, which is crucial for maintaining instrument sensitivity over long batches.

Workflow Diagram

Figure 1: Liquid-Liquid Extraction workflow optimized to prevent volatilization of nicotine.

Step-by-Step Procedure

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Nicotine-d3 working solution (e.g., 50 ng/mL FBE). Vortex briefly.

-

Basification: Add 50 µL of 5M Ammonium Hydroxide.

-

Why? This converts nicotine (pKa ~8.0) to its uncharged free-base form, driving it into the organic layer.

-

-

Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether).

-

Expert Tip: MTBE is preferred over Dichloromethane (DCM) because the organic layer floats, making transfer easier and reducing the risk of aspirating plasma proteins.

-

-

Agitation: Vortex for 5 minutes; Centrifuge at 4,000 x g for 5 minutes.

-

Transfer & Acidification (CRITICAL): Transfer the supernatant to a clean glass vial. Immediately add 10 µL of 0.1M HCl in methanol.

-

Mechanism:[1] The HCl converts the volatile free-base nicotine back into the non-volatile hydrochloride salt before evaporation. Without this, you will lose up to 50% of your analyte during drying.

-

-

Dry Down: Evaporate under nitrogen at 35°C. Do not over-dry.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (10% ACN / 90% Water).

LC-MS/MS Method Parameters

Chromatography (UHPLC)

-

Column: Restek Raptor Biphenyl (or equivalent Phenyl-Hexyl), 2.1 x 50 mm, 2.7 µm.

-

Reasoning: Biphenyl phases offer superior retention for aromatic amines via pi-pi interactions compared to C18, allowing the use of lower pH mobile phases which improves MS sensitivity.

-

-

Flow Rate: 0.4 mL/min.[2]

-

Injection Volume: 2-5 µL.

-

Gradient:

-

0.0 min: 5% B

-

3.0 min: 95% B

-

3.1 min: 5% B

-

5.0 min: Stop (Re-equilibration)

-

Mass Spectrometry (ESI+)

-

Source Temp: 450°C (Nicotine is thermally stable).

-

MRM Transitions:

| Analyte | Precursor (Q1) | Product (Q3) | Role | Collision Energy (eV) |

| Nicotine | 163.1 | 130.1 | Quantifier | 20 |

| 163.1 | 117.1 | Qualifier | 25 | |

| Nicotine-d3 | 166.1 | 130.1 | Quantifier (IS) | 20 |

MS Logic Diagram

Figure 2: MRM transition logic. Note that both native and d3-nicotine share the 130.1 fragment (pyridinium ring), but are resolved by Q1 selection.

Validation & Quality Control (Self-Validating System)

To ensure the method is "self-validating" as per FDA Bioanalytical Guidelines:

-

Linearity: 1.0 ng/mL to 500 ng/mL. (Weighted 1/x² regression).

-

Internal Standard Response Monitor:

-

Plot the IS peak area for every sample in the batch.

-

Pass Criteria: IS area must be within ±50% of the mean IS area of the standards. A sudden drop indicates matrix suppression or extraction failure for that specific sample.

-

-

Carryover Check:

-

Inject a blank immediately after the ULOQ (Upper Limit of Quantitation).

-

Nicotine is "sticky." If carryover > 20% of LLOQ, replace the rotor seal or switch to a stronger needle wash (e.g., Acetonitrile:Isopropanol:Acetone:Water + 0.1% Formic Acid).

-

References

-

US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum. (Method utilizes similar ID-LC-MS/MS principles).[5][6] Retrieved from [Link]

-

Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Retrieved from [Link]

- Miller, E. I., et al. (2010). "Quantitation of nicotine, cotinine, and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in human urine by LC-MS/MS." Journal of Chromatography B.

Sources

- 1. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. phenxtoolkit.org [phenxtoolkit.org]

- 6. COT_J [wwwn.cdc.gov]

Application Note: Simultaneous Quantitation of Nicotine and Cotinine in Human Plasma and Urine via LC-MS/MS

Abstract & Introduction

Nicotine is rapidly metabolized in the human body, primarily into cotinine by the liver enzyme CYP2A6. While nicotine has a short half-life (~2 hours), cotinine exhibits a much longer half-life (~16 hours), making it the preferred biomarker for tobacco exposure and smoking cessation compliance.[1]

However, accurate quantitation is complicated by the physicochemical properties of these alkaloids. Nicotine is a basic amine (pKa ~8.0) that suffers from severe peak tailing and carryover on standard C18 columns under acidic conditions. Furthermore, biological matrices (urine/plasma) introduce significant ion suppression.

This Application Note presents a robust, self-validating LC-MS/MS protocol utilizing d3-deuterated internal standards . We employ a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure maximum cleanliness and sensitivity, coupled with a high-pH chromatographic strategy to achieve sharp peak shapes without ion-pairing reagents.

Materials & Instrumentation

Reagents

-

Analytes: (-)-Nicotine, (-)-Cotinine (Sigma-Aldrich/Cerilliant).

-

Internal Standards (IS): (±)-Nicotine-d3 (N-methyl-d3), (±)-Cotinine-d3 (N-methyl-d3).

-

Scientific Rationale: Deuterated analogs are essential to correct for matrix-induced ionization suppression and extraction variability. The d3-methyl label is chemically stable and co-elutes with the analyte.

-

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Hydroxide (NH4OH), Formic Acid (FA).

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

Instrumentation

-

LC System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

-

Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) with ESI source.

-

Column: High-pH stable C18 (e.g., Waters XBridge C18 or Gemini NX-C18), 2.1 x 50 mm, 2.5 µm.

MS/MS Method Parameters (MRM)

The following transitions are optimized for specificity. Note the use of the "Quantifier" for calculation and "Qualifier" for confirmation (Ion Ratio).

| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) | Dwell (ms) |

| Nicotine | 163.2 | 130.1 | Quant | 25 | 50 |

| 163.2 | 117.1 | Qual | 35 | 50 | |

| Nicotine-d3 | 166.2 | 130.1 | IS | 25 | 50 |

| Cotinine | 177.2 | 80.1 | Quant | 30 | 50 |

| 177.2 | 98.1 | Qual | 22 | 50 | |

| Cotinine-d3 | 180.2 | 80.1 | IS | 30 | 50 |

Expert Insight: The transition 177->80 for Cotinine corresponds to the pyridine ring fragmentation. It is highly specific and generally has lower background noise than the 177->98 transition.

Sample Preparation Protocol: Mixed-Mode SPE (MCX)

Recommended for both Plasma and Urine to minimize matrix effects.

Reagent Preparation

-

Loading Buffer: 2% Formic Acid in Water.

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v).

-

IS Working Solution: 100 ng/mL of Nicotine-d3 and Cotinine-d3 in Water/MeOH (90:10).

Extraction Workflow

-

Sample Pre-treatment:

-

Aliquot 200 µL of sample (Plasma or Urine) into a tube.

-

Add 20 µL of IS Working Solution.

-

Add 200 µL of Loading Buffer (Acidifies sample to pH < 3, ensuring Nicotine/Cotinine are positively charged).

-

Vortex for 30 seconds.

-

-

SPE Conditioning:

-

Condition MCX cartridge with 1 mL Methanol.

-

Equilibrate with 1 mL Water.

-

-

Loading:

-

Washing (Critical Step):

-

Wash 1: 1 mL 2% Formic Acid (Removes proteins and interferences).

-

Wash 2: 1 mL 100% Methanol (Removes hydrophobic neutrals; analytes remain bound ionically).

-

-

Elution:

-

Reconstitution:

-

Evaporate eluate to dryness under Nitrogen at 40°C.[5]

-

Reconstitute in 100 µL of Mobile Phase A/B (90:10).

-

Chromatographic Strategy

The Challenge: Nicotine is basic. On standard acidic C18 methods, it interacts with residual silanols, causing tailing. The Solution: High pH Mobile Phase.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (Adjust with NH4OH).

-

Mobile Phase B: 100% Acetonitrile.[2]

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

3.0 min: 95% B

-

3.5 min: 95% B

-

3.6 min: 5% B

-

5.0 min: Stop

-

Senior Scientist Note: At pH 10, Nicotine is in its free base form. This increases hydrophobicity (better retention on C18) and eliminates silanol interactions (sharper peaks). Ensure your column is rated for pH 10 (e.g., Hybrid Particle Technology).

Workflow Visualization

Figure 1: Optimized MCX-SPE Workflow for Nicotine extraction. The "Bind-Wash-Elute" strategy ensures high selectivity.

Validation & Quality Control Criteria

To ensure Trustworthiness and Self-Validation , every batch must meet these criteria:

-

Linearity: R² > 0.995 using 1/x² weighting.

-

Dynamic Range: 1.0 – 1000 ng/mL (Plasma); 10 – 5000 ng/mL (Urine).

-

-

Internal Standard Response: The peak area of d3-IS in samples must be within ±20% of the mean IS area in calibration standards.

-

Failure Mode: A drop in IS response >50% indicates severe ion suppression (matrix effect). Dilute sample 1:5 and re-inject.

-

-

Ion Ratio: The ratio of Quantifier/Qualifier ions must be within ±15% of the reference standard.

-

Carryover: Blank injection after the highest standard (ULOQ) must show < 20% of the LLOQ signal.

Summary Data Table: Typical Method Performance

| Parameter | Nicotine | Cotinine |

| LLOQ (Plasma) | 1.0 ng/mL | 1.0 ng/mL |

| LLOQ (Urine) | 5.0 ng/mL | 5.0 ng/mL |

| Recovery (SPE) | 85 - 95% | 90 - 98% |

| Matrix Effect | < 10% (Suppression) | < 5% (Suppression) |

| Precision (CV%) | < 6.5% | < 4.2% |

References

-

Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.

-

Phenomenex. (2020).[6] A Sensitive, Specific, Accurate, and Fast LC/MS/MS Method for Measurement of Nicotine and Metabolites in Human Urine.

-

Thermo Fisher Scientific. (2012). SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine.

-

National Health and Nutrition Examination Survey (NHANES). (2020).[7] Cotinine and Hydroxycotinine in Serum: Laboratory Procedure Manual.

Sources

- 1. phenxtoolkit.org [phenxtoolkit.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. COT_J [wwwn.cdc.gov]

Troubleshooting & Optimization

Minimizing matrix effects in urine analysis using Nicotine-d3 salicylate

Topic: Minimizing Matrix Effects in Urine Analysis using Nicotine-d3 Salicylate Audience: Bioanalytical Scientists, Toxicologists, and Method Development Leads

Introduction: The Matrix Challenge in Urine Analysis

Welcome to the technical support hub for quantitative nicotine analysis. Urine is a deceptive matrix; while it lacks the protein abundance of plasma, it presents extreme variability in ionic strength, pH (4.5–8.0), and endogenous interferences (salts, glucuronides).

This guide focuses on leveraging Nicotine-d3 salicylate not just as a tracking agent, but as a kinetic and ionization normalization tool. The salicylate salt form is selected for its superior solid-state stability and non-hygroscopic nature compared to the tartrate or free-base forms, ensuring weighing precision crucial for calibrator preparation.

Module 1: The Internal Standard (Nicotine-d3 Salicylate)

Q1: Why use the salicylate salt form instead of the tartrate or free base?

Technical Insight: Free-base nicotine is volatile and susceptible to oxidation. The tartrate salt is common but can be hygroscopic, leading to weighing errors that propagate as systemic bias.

-

The Salicylate Advantage: Nicotine salicylate is a crystalline solid with excellent stoichiometric stability. It resists water absorption, ensuring that when you weigh 1.0 mg, you are dispensing a precise molar amount of nicotine.

-

Stoichiometry Alert: You must account for the salt form during calculation.

-

Nicotine-d3 Free Base MW: ~165.26 g/mol

-

Salicylic Acid MW: 138.12 g/mol

-

Correction Factor: Ensure you calculate the concentration of the active moiety (Nicotine-d3) excluding the salicylate counter-ion mass.

-

Q2: How does Nicotine-d3 minimize matrix effects?

Mechanism: Matrix effects in LC-MS/MS (Electrospray Ionization - ESI) manifest as ion suppression (signal loss) or enhancement.[1]

-

Co-elution: The d3-isotope elutes at virtually the same retention time as native nicotine.

-

Identical Ionization Environment: Because they co-elute, the IS experiences the exact same "competition" for charge in the ESI droplet as the analyte.

-

Normalization: If matrix components suppress the nicotine signal by 40%, the Nicotine-d3 signal is also suppressed by 40%. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

Module 2: Sample Preparation (The "Kill Step" for Interferences)

Q3: My IS recovery is inconsistent. What is the critical control point?

Root Cause: pH Control. Nicotine is a diprotic base (pKa₁ ≈ 3.1, pKa₂ ≈ 8.0). In urine (pH 4.5–8.0), its ionization state varies wildly. To extract it efficiently using organic solvents or Supported Liquid Extraction (SLE), you must drive it to the uncharged (free base) state.

Protocol: Robust Supported Liquid Extraction (SLE)

This protocol minimizes phospholipid and salt transfer, the primary causes of matrix effects.

Step-by-Step Workflow:

-

Aliquot: Transfer 200 µL Urine to a deep-well plate.

-

Internal Standard: Add 20 µL Nicotine-d3 Salicylate working solution.

-

Alkaline Pre-treatment (CRITICAL): Add 200 µL of 0.5 M Ammonium Hydroxide (NH₄OH) .

-

Why: This raises pH > 10, neutralizing the pyrrolidine nitrogen. Nicotine is now lipophilic (LogP increases).

-

-

Load: Load sample onto SLE+ plate (diatomaceous earth). Apply gentle vacuum/pressure to initiate loading. Wait 5 minutes.

-

Elution: Elute with 2 x 600 µL MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane).

-

Why: These solvents are highly selective for the free base and leave salts/polar interferences on the SLE sorbent.

-

-

Acidic Stabilization: Add 10 µL of 0.1% HCl in Methanol to the collection plate before evaporation.

-

Why: Prevents volatilization of free-base nicotine during drying. Converts it back to a non-volatile salt.

-

-

Dry: Evaporate under N₂ at 40°C.

-

Reconstitute: 200 µL Mobile Phase A (Water + 0.1% Formic Acid).

Module 3: LC-MS/MS Optimization

Q4: I see signal suppression at the void volume. How do I fix this?

Solution: You must separate nicotine from the "salt front." Urine contains massive amounts of Na⁺ and K⁺. If nicotine elutes too early (in the void), these salts will suppress ionization.

-

Column Choice: Use a Biphenyl or PFP (Pentafluorophenyl) column rather than C18. These phases offer pi-pi interactions with the pyridine ring, increasing retention and separating nicotine from early-eluting matrix salts.

Visualizing the Workflow

Caption: Optimized SLE workflow ensuring pH-mediated selectivity and volatility control.

Module 4: Troubleshooting & Data Interpretation

Q5: How do I calculate the Matrix Factor (MF) to validate my method?

Requirement: FDA/EMA guidelines require you to quantify the suppression.

Experiment:

-